molecular formula C11H6FN B1505033 1-Cyano-2-fluoronaphthalene CAS No. 33718-12-6

1-Cyano-2-fluoronaphthalene

Cat. No.: B1505033
CAS No.: 33718-12-6
M. Wt: 171.17 g/mol
InChI Key: MJNGVNINEMSTKJ-UHFFFAOYSA-N
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Description

1-Cyano-2-fluoronaphthalene is an organic compound with the molecular formula C₁₀H₅FNC. It is a derivative of naphthalene, featuring a cyano group (-CN) at the first position and a fluorine atom at the second position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-2-fluoronaphthalene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the reaction of naphthalene with a cyano group donor and a fluorinating agent under controlled conditions.

  • Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group in naphthalene with a cyano group and a fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving naphthalene derivatives. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyano-2-fluoronaphthalene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 1-amino-2-fluoronaphthalene.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Naphthalene-1,2-dicarboxylic acid

  • Reduction: 1-amino-2-fluoronaphthalene

  • Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

1-Cyano-2-fluoronaphthalene has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

  • Biology: The compound is utilized in the study of biological systems, including its role in enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Cyano-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.

Comparison with Similar Compounds

1-Cyano-2-fluoronaphthalene is compared with other similar compounds, such as:

  • 1-Cyano-2-methylnaphthalene: Similar structure but with a methyl group instead of fluorine.

  • 1-Cyano-2-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.

  • 1-Cyano-2-ethylnaphthalene: Similar structure but with an ethyl group instead of fluorine.

Uniqueness: this compound is unique due to its combination of cyano and fluorine substituents, which impart distinct chemical and physical properties compared to other naphthalene derivatives.

Properties

IUPAC Name

2-fluoronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNGVNINEMSTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704739
Record name 2-Fluoronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-12-6
Record name 2-Fluoronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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